N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08849790 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated thiadiazole derivatives for their antimicrobial activities. For example, compounds synthesized from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine showed appreciable activity against bacterial and fungal strains at certain concentrations (Chandrakantha et al., 2014). Another study synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities (Noolvi et al., 2016).
Anticancer Applications
Thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anticancer activities. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds showing promising IC50 values against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017). Additionally, N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and showed significant anticancer activity against several human cancer cell lines (Tiwari et al., 2017).
Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group reported good nematocidal activity against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules utilizing thiadiazole derivatives. For instance, an efficient synthesis of a potent PPARpan agonist involving a thiadiazole component was described, highlighting the utility of thiadiazole derivatives in drug synthesis (Guo et al., 2006).
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-9-12-15-16-13(19-12)14-11(17)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJLDNXFHXGZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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